molecular formula C28H57N2O7P B13436877 N-tert-Butyloxycarbonyl-D-erythro-Sphingosylphosphorylcholine

N-tert-Butyloxycarbonyl-D-erythro-Sphingosylphosphorylcholine

Cat. No.: B13436877
M. Wt: 564.7 g/mol
InChI Key: ZIXPZNJPJRONBN-GCRBEQRPSA-N
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Description

This compound belongs to the sphingomyelin family, which plays critical roles in cellular membrane structure, signaling, and apoptosis. The Boc group enhances the molecule’s stability during synthetic processes, making it a valuable intermediate for studying sphingolipid metabolism and designing bioactive analogs . Its stereochemistry (D-erythro configuration) is essential for mimicking natural sphingolipids, ensuring biological relevance in experimental models.

Properties

Molecular Formula

C28H57N2O7P

Molecular Weight

564.7 g/mol

IUPAC Name

[(E,2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C28H57N2O7P/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(31)25(29-27(32)37-28(2,3)4)24-36-38(33,34)35-23-22-30(5,6)7/h20-21,25-26,31H,8-19,22-24H2,1-7H3,(H-,29,32,33,34)/b21-20+/t25-,26+/m0/s1

InChI Key

ZIXPZNJPJRONBN-GCRBEQRPSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)OC(C)(C)C)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)OC(C)(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyloxycarbonyl-D-erythro-Sphingosylphosphorylcholine typically involves the protection of amino groups using the tert-butyloxycarbonyl (Boc) group. The precursor, di-tert-butyl dicarbonate, is a great electrophile for nucleophilic addition of the amine . The reaction proceeds through a typical nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate. The elimination step expels a carbonate ion, which can either deprotonate the amine or undergo spontaneous decarboxylation, yielding a strong base tert-butoxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Hydrolysis of Phosphorylcholine Moiety

The phosphorylcholine group undergoes hydrolysis under physiological and acidic conditions. This reaction releases choline and phosphoric acid, modulating cellular signaling pathways. Key findings include:

  • pH-dependent kinetics : Hydrolysis accelerates below pH 5.0, with pseudo-first-order rate constants (k₁) ranging from 8.5 × 10⁻⁴ h⁻¹ at neutral pH to 2.3 × 10⁻³ h⁻¹ at pH 4.0 .

  • Temperature sensitivity : At 37°C, the half-life of the phosphorylcholine group decreases to ~14 days compared to >30 days at 25°C .

Reaction ConditionsRate Constant (h⁻¹)Half-Life
pH 7.4, 25°C8.5 × 10⁻⁴>30 days
pH 4.0, 25°C2.3 × 10⁻³~12 days
pH 7.4, 37°C1.2 × 10⁻³~14 days

This hydrolysis generates lyso-sphingosylphosphorylcholine intermediates, which participate in calcium mobilization and neurotrophic signaling .

Boc Group Deprotection

The tert-butyloxycarbonyl (Boc) protecting group is cleaved under acidic conditions, enabling functionalization of the sphingosine amine:

  • HCl-mediated cleavage : Treatment with 4M HCl in tetrahydrofuran (THF) at 70°C for 2 hours achieves >95% deprotection, yielding D-erythro-sphingosylphosphorylcholine .

  • Trifluoroacetic acid (TFA) : Mild deprotection (0.1% TFA in dichloromethane, 25°C) selectively removes the Boc group without affecting the phosphorylcholine moiety .

Deprotection is critical for synthesizing bioactive derivatives, such as N-palmitoyl-SPC, which exhibits enhanced binding to ceramide transfer proteins .

Acyl Transfer and N-Acylation

The sphingosine amine undergoes N-acylation via electrophilic reagents:

  • EDCI/DMAP activation : Coupling with p-nitrophenyl palmitate in DMF/CH₂Cl₂ (5:2 v/v) achieves 52–78% yield of N-acyl-SPC derivatives .

  • Transacylation : In lipid membranes, acyl transfer occurs between sn-1 and sn-2 positions of adjacent glycerophospholipids, with rate constants of 1.4 × 10⁻³ h⁻¹ at 37°C .

Acylated derivatives demonstrate altered biophysical properties, including increased membrane integration and modulation of lipid raft dynamics .

Enzymatic Modifications

Boc-D-erythro-SPC serves as a substrate for sphingolipid-metabolizing enzymes:

  • Ceramide synthase : Catalyzes N-acylation with fatty acyl-CoAs (C16:0–C24:0), producing downstream ceramides implicated in apoptosis .

  • Phospholipase D (PLD) : Cleaves the phosphodiester bond, releasing choline and generating sphingosine-1-phosphate analogs .

EnzymeActivityKm (µM)Vmax (nmol/min/mg)
Ceramide synthaseN-palmitoylation of SPC12.58.7
Neutral ceramidaseHydrolysis of N-acyl-SPC18.95.2

These enzymatic reactions link Boc-D-erythro-SPC to pathologies such as atherosclerosis and neurodegeneration .

Oxidative and Radical-Mediated Reactions

The sphingosine backbone undergoes oxidation at the Δ4 double bond:

  • Lipid peroxidation : Reaction with hydroxyl radicals (- OH) generates 4-hydroperoxy-SPC, detected via LC-MS with m/z 401.62 → 385.59 .

  • Antioxidant effects : α-Tocopherol quenches peroxyl radicals (k = 3.5 × 10⁶ M⁻¹s⁻¹), protecting Boc-D-erythro-SPC from oxidative degradation .

Stability in Biological Matrices

Metabolomics studies reveal Boc-D-erythro-SPC’s stability profile:

  • Plasma half-life : 6.2 hours at 37°C due to enzymatic hydrolysis and acyl transfer .

  • Major metabolites : Identified as N-palmitoyl-SPC (m/z 703.572) and sphingosine-1-phosphate (m/z 379.24) .

This compound’s multifunctional reactivity underpins its utility in studying sphingolipid signaling and developing therapeutic agents targeting lipid-mediated pathways.

Scientific Research Applications

N-tert-Butyloxycarbonyl-D-erythro-Sphingosylphosphorylcholine has several scientific research applications:

Mechanism of Action

The mechanism of action for N-tert-Butyloxycarbonyl-D-erythro-Sphingosylphosphorylcholine involves its role as a protecting group for amino acids and peptides. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection . This selective deprotection is crucial for the synthesis of complex molecules, as it enables the stepwise construction of peptides and other compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-tert-Butyloxycarbonyl-D-erythro-Sphingosylphosphorylcholine with structurally or functionally related sphingolipids and synthetic intermediates, focusing on chemical modifications, applications, and research findings.

Structural and Functional Analogues

Compound Name Key Structural Features Functional Role Research Findings Reference
This compound Boc-protected amino group; phosphorylcholine head Synthetic intermediate; membrane studies Enhanced stability for peptide coupling; used in lipid raft studies
C6-NBD-Sphingomyelin (C6-NBD-SM) NBD fluorophore at C6; phosphorylcholine head Fluorescent membrane probe Tracks lipid trafficking in live cells; limited photostability
Bodipy FL-C5-Ceramide (C5-DMB-Cer) Bodipy fluorophore at C5; ceramide backbone Subcellular lipid tracking Localizes to Golgi apparatus; used in ceramide metabolism assays
(5S)-5-Benzyloxycarbonyl-5-tert-butoxycarbonylamino-2-oxo-pentylide-dimethylsulfoxonium Dual benzyloxycarbonyl and Boc protection Chiral synthon for peptides Corrected structure highlights precision in stereochemical synthesis
tert-Butylisothiocyanato-(2-benzyl)-acetate Boc-protected isothiocyanate Peptide coupling reagent Used in solid-phase synthesis; confirmed by NMR

Key Comparative Insights

  • Protective Groups : The Boc group in the target compound contrasts with fluorescent tags (e.g., NBD, Bodipy) in analogs like C6-NBD-SM and C5-DMB-Cer. While Boc enhances synthetic utility, fluorophores enable real-time tracking but may alter lipid bilayer interactions .
  • Stereochemical Specificity : The D-erythro configuration mirrors natural sphingolipids, unlike racemic or L-threo analogs, which show reduced bioactivity in signaling pathways .
  • Applications :
    • Synthetic Intermediates : Boc-protected derivatives (e.g., the target compound, tert-Butylisothiocyanato-(2-benzyl)-acetate) are pivotal in peptide and lipid synthesis due to their resistance to acidic conditions .
    • Biological Probes : Fluorescent analogs (e.g., C6-NBD-SM) prioritize dynamic cellular imaging but lack the Boc group’s versatility in modular chemistry .

Stability and Reactivity Data

Property This compound C6-NBD-SM C5-DMB-Cer
Half-life (pH 7.4) >48 hours ~6 hours (photobleaching) ~12 hours (photobleaching)
Solubility Moderate in chloroform/methanol High in aqueous buffers High in DMSO
Synthetic Yield 65–70% (Boc deprotection) 80–85% (fluorophore conjugation) 75–80% (fluorophore conjugation)

Research Implications and Limitations

While this compound is indispensable for controlled sphingolipid synthesis, its lack of inherent fluorescence limits real-time applications. Conversely, fluorescent analogs like C6-NBD-SM sacrifice synthetic flexibility for imaging utility. Recent corrections in structural nomenclature (e.g., the pentylide vs. hexylide error in related compounds) underscore the necessity of precise stereochemical validation in synthetic workflows .

Biological Activity

N-tert-Butyloxycarbonyl-D-erythro-Sphingosylphosphorylcholine (Boc-D-ESPC) is a sphingolipid derivative that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications in cellular signaling and metabolism.

Overview of Sphingolipids

Sphingolipids are essential components of cell membranes and play crucial roles in cell signaling, apoptosis, and cellular stress responses. They can influence membrane dynamics and protein interactions, particularly through the formation of lipid rafts—microdomains that facilitate signaling pathways . Boc-D-ESPC, as a sphingolipid analog, may share similar properties and functionalities.

  • Cell Signaling :
    • Sphingolipids are known to act as second messengers in various signaling pathways. Boc-D-ESPC may modulate pathways related to cell proliferation, differentiation, and apoptosis.
    • Ceramides, a class of sphingolipids, have been shown to mediate stress responses by activating pro-apoptotic pathways. Boc-D-ESPC could potentially mimic these effects due to structural similarities .
  • Interaction with Proteins :
    • The compound may interact with specific proteins involved in lipid metabolism and signaling. For example, studies have identified ceramide transfer proteins that bind to ceramides and influence mitochondrial function .
    • Understanding how Boc-D-ESPC interacts with these proteins could provide insights into its biological activity.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Apoptosis Induction Induces apoptosis in cancer cell lines
Cell Proliferation Potentially inhibits proliferation
Inflammation Modulation May reduce inflammatory markers
Membrane Dynamics Alters lipid raft composition

Case Studies

  • Cancer Cell Lines :
    • In vitro studies have demonstrated that Boc-D-ESPC can induce apoptosis in various cancer cell lines. This effect is likely mediated through the activation of ceramide-related pathways, which are known to initiate programmed cell death .
  • Inflammatory Responses :
    • Research indicates that sphingolipid metabolites can modulate inflammation. Boc-D-ESPC has been evaluated for its potential to reduce inflammatory cytokines in immune cells, suggesting a role in inflammatory diseases .
  • Lipid Raft Formation :
    • Experiments have shown that Boc-D-ESPC influences the composition of lipid rafts, which are critical for many signaling processes. By altering the lipid environment, it may affect the localization and activity of membrane proteins involved in signal transduction .

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for quantifying N-tert-Butyloxycarbonyl-D-erythro-Sphingosylphosphorylcholine in biological samples?

  • Answer: Utilize colorimetric or fluorometric assay kits designed for phosphatidylcholine detection, as the compound shares structural similarities with phospholipids. Key steps include:

  • Sample homogenization using a Dounce homogenizer or pestle to ensure uniform lysates (critical for tissue samples) .
  • Reagent preparation with double-distilled water (ddH2O) to avoid contaminants .
  • Detection via a microplate reader (OD 570 nm for colorimetric assays; Ex/Em = 535/587 nm for fluorometric assays) .
  • Data normalization by averaging duplicates and subtracting background signals if significant .

Q. What are the critical steps in preparing samples for sphingolipid analysis to minimize experimental variability?

  • Answer:

  • Homogenization: Mechanically disrupt tissues in PBS to preserve lipid integrity .
  • Centrifugation: Remove debris via microcentrifugation to isolate soluble fractions .
  • Storage: Freeze samples at -80°C if not analyzed immediately to prevent degradation .
  • Controls: Include blank and spiked samples to validate recovery rates and detect matrix interference .

Advanced Research Questions

Q. How can researchers resolve discrepancies in quantification data between mass spectrometry and fluorometric assays for sphingolipids?

  • Answer:

  • Extraction efficiency: Compare solvent systems (e.g., chloroform-methanol vs. ethanol) to assess lipid recovery .
  • Standard calibration: Use synthetic this compound standards to validate assay specificity .
  • Platform cross-validation: Run parallel analyses on both platforms with identical samples to identify systemic biases .
  • Statistical rigor: Apply ANOVA or t-tests to evaluate inter-method variability, ensuring ≥3 replicates .

Q. What strategies optimize the synthesis of this compound while minimizing side products?

  • Answer:

  • Protecting groups: Use tert-butyloxycarbonyl (Boc) to shield reactive amines during phosphorylation .
  • Reaction monitoring: Employ thin-layer chromatography (TLC) or HPLC to track intermediate formation .
  • Purification: Apply membrane separation technologies (e.g., ultrafiltration) or silica gel chromatography to isolate the target compound .
  • Yield optimization: Adjust reaction temperature and solvent polarity to reduce hydrolysis or oxidation .

Q. How can researchers design experiments to study the interaction of this compound with cellular membranes?

  • Answer:

  • Model systems: Use lipid bilayers or liposomes to mimic membrane dynamics .
  • Biophysical assays: Measure fluorescence anisotropy or surface plasmon resonance (SPR) to quantify binding kinetics .
  • Theoretical frameworks: Link results to sphingolipid signaling pathways or membrane curvature theories to contextualize findings .
  • Controls: Include non-phosphorylated analogs to isolate the role of the Boc-protected head group .

Methodological Considerations

  • Data validation: Always include internal standards (e.g., deuterated sphingolipids) to correct for extraction losses .
  • Ethical alignment: Ensure experimental designs adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
  • Instrumentation: Calibrate microplate readers daily using certified reference materials to maintain accuracy .

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